2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylimidazo[1,2-a]pyridine core. The molecular formula of this compound is C14H11IN2, and it has a molecular weight of 334.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodine atom, where nucleophiles like amines or thiols can replace the iodine
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine oxides.
Reduction: Formation of deiodinated imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The iodine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where iodine’s electronic effects are beneficial .
Properties
Molecular Formula |
C14H11IN2 |
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Molecular Weight |
334.15 g/mol |
IUPAC Name |
2-(4-iodophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,1H3 |
InChI Key |
UGTFTJGJAJOBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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